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Compound of Interest

Compound Name: 4,7-Dimethyl-5-decyne-4,7-diol

Cat. No.: B089797

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,7-
Dimethyl-5-decyne-4,7-diol, a valuable acetylenic diol in various research and development
applications. This document details the core synthetic methodologies, presents quantitative
data in a structured format, and includes detailed experimental protocols and visualizations to
aid in the practical application of these methods.

Introduction

4,7-Dimethyl-5-decyne-4,7-diol is a symmetrical acetylenic diol with the chemical formula
C12H2202.[1] Its structure features a central carbon-carbon triple bond flanked by two tertiary
alcohol functionalities. This unique arrangement imparts specific physical and chemical
properties that make it a useful building block in organic synthesis and a component in various
industrial applications, including as a surfactant and dispersing agent. In the pharmaceutical
industry, it can serve as an intermediate in the synthesis of more complex molecules.[1] The
synthesis of this and similar acetylenic diols is of significant interest for accessing novel
chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of 4,7-Dimethyl-5-decyne-4,7-diol is
presented in the table below.
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Property Value Reference
Molecular Formula C12H2202 [1112]
Molecular Weight 198.30 g/mol [2]
Appearance White crystalline powder [1]

CAS Number 126-87-4 [2][3]
IUPAC Name 4,7-dimethyldec-5-yne-4,7-diol [2]

Sparingly soluble in water;
Solubility soluble in organic solvents like  [1]

ethanol and acetone.

Synthetic Methodologies

The primary and most established method for the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol
is the Favorskii reaction, which involves the base-catalyzed addition of an alkyne to a carbonyl
compound. In this case, acetylene reacts with two equivalents of 2-pentanone. An alternative
approach involves the use of pre-formed lithium acetylide.

Favorskii Reaction

The Favorskii reaction is a versatile method for the synthesis of acetylenic alcohols and diols.
The reaction proceeds via the deprotonation of acetylene by a strong base, typically an alkal
metal hydroxide or alkoxide, to form an acetylide anion. This nucleophilic acetylide then attacks
the electrophilic carbonyl carbon of 2-pentanone. A second deprotonation and subsequent
reaction with another molecule of 2-pentanone yields the desired diol.

A key challenge in the direct synthesis from acetylene and a ketone is the potential for side
reactions, such as aldol condensation of the ketone.[4] Careful control of reaction conditions,
such as temperature and the rate of acetylene addition, is crucial for maximizing the yield of the
desired diol.

Synthesis via Lithium Acetylide
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An alternative to the in-situ generation of the acetylide with a base like KOH is the use of a pre-
formed lithium acetylide solution. Lithium acetylide can be prepared by bubbling acetylene gas
through a solution of n-butyllithium in an ethereal solvent at low temperature. This method
offers good control over the stoichiometry and can lead to higher yields, as the highly reactive
lithium acetylide readily adds to ketones. The reaction of lithium acetylide with 2-pentanone
would proceed in a similar fashion to the Favorskii reaction, with the lithium acetylide acting as
the nucleophile.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 4,7-
Dimethyl-5-decyne-4,7-diol.

Adapted Favorskii Synthesis of 4,7-Dimethyl-5-decyne-
4,7-diol

This protocol is adapted from the known synthesis of the analogous compound, 2,4,7,9-
tetramethyl-5-decyne-4,7-diol.

Materials:

e 2-Pentanone (CsH100)

e Potassium Hydroxide (KOH)

e Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (DEE)

o Acetylene gas (CzH2)

o Hydrochloric acid (HCI), dilute solution

e Saturated sodium chloride solution (Brine)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
o Hexane or Pentane for recrystallization

Equipment:
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Three-necked round-bottom flask

Mechanical stirrer

Gas inlet tube

Reflux condenser

Dropping funnel

Low-temperature bath (e.g., dry ice/acetone)
Separatory funnel

Rotary evaporator

Standard glassware for workup and purification
Procedure:

Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, gas
inlet tube, and a reflux condenser, add finely powdered potassium hydroxide to anhydrous
THF or DEE. Cool the suspension to approximately -10 °C to 0 °C using an ice-salt bath.

Acetylene Introduction: Purge the system with nitrogen, and then introduce a slow stream of
acetylene gas into the stirred suspension. Maintain a slight positive pressure of acetylene.

Addition of 2-Pentanone: While continuing the acetylene flow, slowly add a solution of 2-
pentanone in the same anhydrous solvent from the dropping funnel over a period of 2-3
hours. Maintain the reaction temperature below 5 °C.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low
temperature for an additional 2-4 hours. The progress of the reaction can be monitored by
thin-layer chromatography (TLC).

Quenching: Carefully quench the reaction by the slow addition of water or a saturated
ammonium chloride solution while cooling the flask in an ice bath.
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o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the
agueous layer with diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic extracts.

e Washing: Wash the combined organic layers with dilute hydrochloric acid, followed by water,
and finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the
crude product.

 Purification: The crude product, a solid, can be purified by recrystallization from a suitable
solvent system, such as hexane or a mixture of hexane and ethyl acetate.

Expected Yield: While a specific yield for this reaction is not documented in the provided search
results, yields for similar Favorskii reactions with ketones can range from moderate to good,
typically in the 40-70% range, depending on the optimization of reaction conditions.

Data Presentation
Spectroscopic Data
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Spectroscopic Technique

Key Data

13C NMR

Chemical shifts will be characteristic of the
symmetrical structure, showing signals for the
quaternary carbons bearing the hydroxyl
groups, the acetylenic carbons, and the carbons

of the propyl and methyl groups.

IR Spectroscopy

A broad absorption band in the region of 3200-
3600 cm~* (O-H stretch of the alcohol groups)
and a weak absorption around 2200-2250 cm~1
(C=C stretch). The absence of a strong carbonyl
peak around 1715 cm~! indicates the

consumption of the starting ketone.

Mass Spectrometry

The mass spectrum will show the molecular ion
peak (M*) at m/z = 198.30. Fragmentation
patterns will be consistent with the structure,

likely showing loss of water and alkyl groups.

Visualizations

Reaction Mechanism: Favorskii Synthesis

Click to download full resolution via product page

Caption: Favorskii reaction mechanism for the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol.
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Experimental Workflow

Reaction Setup:
- Flask with KOH in THF/DEE
- Cool to 0°C
Entroduce Acetylene Gas]
[Slowly Add 2-Pentanone Solutior)
[Stir at Low Temperature)
( Quench with Water/NH4Cl )

Workup:
- Separate Layers
- Extract Aqueous Phase
- Wash Organic Phase

[ Dry with MgSO4/Na2S0a4 ]
Goncentrate in vacua

[Purify by Recwstallization]

Pure 4,7-Dimethyl-5-decyne-4,7-diol

Click to download full resolution via product page
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Caption: General experimental workflow for the synthesis and purification of the target
compound.

Conclusion

The synthesis of 4,7-Dimethyl-5-decyne-4,7-diol is most practically achieved through the
Favorskii reaction, utilizing acetylene and 2-pentanone in the presence of a strong base. While
direct experimental data for this specific transformation is not readily available in the literature,
a reliable protocol can be adapted from the synthesis of structurally similar acetylenic diols.
Careful control of reaction conditions is paramount to achieving good yields and minimizing
side products. The information and protocols provided in this guide serve as a valuable
resource for researchers and professionals engaged in the synthesis and application of this
and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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